(+-)-Laudanosine

Catalog No.
S532561
CAS No.
1699-51-0
M.F
C21H27NO4
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+-)-Laudanosine

CAS Number

1699-51-0

Product Name

(+-)-Laudanosine

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Laudanosine; AI3-61890; AI3 61890; AI361890; NSC 94267; NSC-94267; NS 94267;

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC

The exact mass of the compound Laudanosine is 357.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+-)-Laudanosine is the racemic mixture of the benzylisoquinoline alkaloid N-methyltetrahydropapaverine. It is structurally related to papaverine and is a key metabolite of the neuromuscular blocking agents atracurium and cisatracurium. As a racemic compound, it contains equal amounts of the dextrorotatory (+)- and levorotatory (-)-enantiomers, a critical consideration for its application in stereoselective biological systems and chemical syntheses. Its primary pharmacological interest stems from its activity on the central nervous system (CNS), where it can induce seizures at high concentrations, and its interactions with various receptors, including GABA, opioid, and nicotinic acetylcholine receptors.

Substituting (+-)-Laudanosine with its individual enantiomers, (+)- or (-)-Laudanosine, or assuming its effects are a simple average of the two, is a critical error in experimental design and procurement. Biological systems are chiral, and enantiomers frequently exhibit different pharmacological and toxicological profiles. For instance, the CNS stimulant effects of laudanosine are known to be stereoselective. Furthermore, its role as a synthetic precursor can be dependent on stereochemistry; using the racemate may be cost-effective for producing a racemic final product but is unsuitable for stereospecific syntheses without an additional, often costly, resolution step. Therefore, selecting the racemic form versus a pure enantiomer is a deliberate choice based on specific, predictable differences in biological activity or synthetic compatibility, not a matter of interchangeable supply.

CNS Stimulation: A Key Differentiator from its Parent Compound Atracurium

Unlike its parent drug atracurium, (+-)-Laudanosine readily crosses the blood-brain barrier and exhibits direct CNS stimulant effects, leading to seizures at high concentrations. In rats, the convulsive plasma concentration threshold for laudanosine was determined to be over 17 µg/ml. In anesthetized dogs, plasma concentrations exceeding 10 µg/ml induced epileptic EEG spiking, with prolonged seizures occurring at levels above 17 µg/ml. This property makes the racemic mixture a critical reference standard for studying the neurological side effects of atracurium and cisatracurium infusions, a context where the specific enantiomers are less relevant than the combined metabolic product.

Evidence DimensionConvulsive Plasma Concentration Threshold
Target Compound Data>17 µg/ml (in rats and dogs)
Comparator Or BaselineAtracurium (parent drug): Does not readily cross the blood-brain barrier or cause central seizure activity.
Quantified DifferenceQualitatively different CNS effect; (+-)-Laudanosine is a CNS stimulant while atracurium is a neuromuscular blocker.
ConditionsIn vivo studies in rats and anesthetized dogs.

For researchers studying the CNS toxicity of atracurium metabolites, procuring the racemic mixture is essential as it represents the actual substance produced in vivo.

Differential Receptor Binding Profile Compared to Benzodiazepines

(+-)-Laudanosine's convulsant activity is not mediated by common seizure-related receptors like benzodiazepine or muscarinic sites. Studies show it is largely ineffective at displacing [3H]muscimol from high-affinity GABAA receptors (IC50 = 100 µM) and fails to inhibit ligand binding to central or peripheral benzodiazepine receptors. However, it does show moderate affinity for low-affinity GABAA receptors (IC50 = 10 µM) and various opioid receptor subtypes, with a Ki of 2.7 µM at µ1-opioid receptors. This distinct binding profile differentiates it from classic CNS modulators and makes it a specific tool for investigating non-benzodiazepine-mediated seizure pathways.

Evidence DimensionReceptor Binding Affinity (IC50/Ki)
Target Compound DataHigh-affinity GABAA: 100 µM; Low-affinity GABAA: 10 µM; µ1-Opioid: 2.7 µM; Benzodiazepine/Muscarinic: No significant binding.
Comparator Or BaselineBenzodiazepines (e.g., Diazepam): High affinity (nanomolar range) for benzodiazepine receptors.
Quantified DifferenceOrders of magnitude lower affinity for benzodiazepine receptors, indicating a distinct mechanism of action.
ConditionsIn vitro radioligand binding assays using rat cerebral cortex homogenates.

This evidence justifies procuring (+-)-Laudanosine specifically to study seizure mechanisms independent of the benzodiazepine and muscarinic systems.

Precursor Suitability: Economical Starting Material for Racemic Protoberberine Alkaloids

(+-)-Laudanosine serves as a key precursor in the synthesis of various protoberberine alkaloids. Synthetic routes to compounds like berberine, palmatine, and pseudocoptisine have been developed that can utilize racemic starting materials. For syntheses where the final product is also racemic or where stereocontrol is introduced later, procuring the more economical (+-)-laudanosine avoids the unnecessary expense of starting with a pure enantiomer. This makes it a pragmatic choice for process development and scale-up of certain heterocyclic scaffolds.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a direct precursor for racemic protoberberine alkaloids.
Comparator Or Baseline(+)- or (-)-Laudanosine: Higher cost, required only for stereospecific syntheses targeting a single enantiomer.
Quantified DifferenceCost-efficiency for non-stereospecific synthetic routes.
ConditionsMulti-step organic synthesis, often involving cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reaction.

This justifies the procurement of the racemic mixture over more expensive pure enantiomers for synthetic chemists targeting racemic or achiral downstream products.

Reference Standard for Atracurium Metabolite Toxicity Studies

Use as a quantitative reference standard in pharmacokinetic and toxicological studies to measure the accumulation of laudanosine in plasma or CSF following the administration of atracurium or cisatracurium. Its defined racemic composition is critical for accurately modeling the in vivo metabolic profile.

Investigating Non-Classical Seizure Mechanisms

Serves as a pharmacological tool to induce seizures in animal models through pathways independent of benzodiazepine or muscarinic receptors. This allows for the specific investigation of seizure propagation involving low-affinity GABA receptors or opioid systems.

Cost-Effective Precursor for Heterocyclic Library Synthesis

Ideal starting material for the synthesis of racemic protoberberine and related benzylisoquinoline alkaloid libraries. Its use is a pragmatic procurement decision for medicinal chemistry programs where initial screening of racemic compounds is a standard workflow.

Cardiovascular Research: Baseline for Benzylisoquinoline Effects

Acts as a baseline compound for studying the cardiovascular effects (hypotension, bradycardia) of benzylisoquinoline alkaloids. At high concentrations (>6 µg/ml in dogs), it induces hypotension, providing a comparator for assessing the potency and side-effect profiles of novel analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

357.19400834 Da

Monoisotopic Mass

357.19400834 Da

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

89 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Central Nervous System Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

20412-65-1
1699-51-0
2688-77-9

Wikipedia

Laudanosine

Dates

Last modified: 08-15-2023
1: Yang Y, Chen M, Kuang Y, Ye L, Zhang W. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection]. Se Pu. 2013 Jun;31(6):572-6. Chinese. PubMed PMID: 24063198.
2: Kinjo M, Nagashima H, Vizi ES. Effect of atracurium and laudanosine on the release of 3H-noradrenaline. Br J Anaesth. 1989 Jun;62(6):683-90. PubMed PMID: 2751924.
3: Sakuraba S, Hosokawa Y, Kaku Y, Takeda J, Kuwana S. Laudanosine has no effects on respiratory activity but induces non-respiratory excitement activity in isolated brainstem-spinal cord preparation of neonatal rats. Adv Exp Med Biol. 2010;669:177-80. doi: 10.1007/978-1-4419-5692-7_35. PubMed PMID: 20217344.
4: Scuvee-Moreau J, Liegeois JF, Massotte L, Seutin V. Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels. J Pharmacol Exp Ther. 2002 Sep;302(3):1176-83. PubMed PMID: 12183678.
5: Shearer ES, O'Sullivan EP, Hunter JM. Clearance of atracurium and laudanosine in the urine and by continuous venovenous haemofiltration. Br J Anaesth. 1991 Nov;67(5):569-73. PubMed PMID: 1751271.
6: Katz Y, Weizman A, Pick CG, Pasternak GW, Liu L, Fonia O, Gavish M. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Res. 1994 May 23;646(2):235-41. PubMed PMID: 8069669.
7: Ingram MD, Sclabassi RJ, Cook DR, Stiller RL, Bennett MH. Cardiovascular and electroencephalographic effects of laudanosine in "nephrectomized" cats. Br J Anaesth. 1986;58 Suppl 1:14S-18S. PubMed PMID: 3707810.
8: Grigore AM, Brusco L Jr, Kuroda M, Koorn R. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Crit Care Med. 1998 Jan;26(1):180-3. PubMed PMID: 9428564.
9: Badarau E, Dilly S, Wouters J, Seutin V, Liégeois JF. Chemical modifications of the N-methyl-laudanosine scaffold point to new directions for SK channels exploration. Bioorg Med Chem Lett. 2014 Dec 15;24(24):5616-5620. doi: 10.1016/j.bmcl.2014.10.083. Epub 2014 Nov 6. PubMed PMID: 25466186.
10: Eddleston JM, Harper NJ, Pollard BJ, Edwards D, Gwinnutt CL. Concentrations of atracurium and laudanosine in cerebrospinal fluid and plasma during intracranial surgery. Br J Anaesth. 1989 Nov;63(5):525-30. PubMed PMID: 2605068.
11: Orejarena Pacheco JC, Lahm G, Opatz T. Synthesis of alkaloids by Stevens rearrangement of nitrile-stabilized ammonium ylides: (±)-laudanosine, (±)-laudanidine, (±)-armepavine, (±)-7-methoxycryptopleurine, and (±)-xylopinine. J Org Chem. 2013 May 17;78(10):4985-92. doi: 10.1021/jo400659n. Epub 2013 May 9. PubMed PMID: 23634947.
12: Nigrovic V, Banoub M. Pharmacokinetic modelling of a parent drug and its metabolite. Atracurium and laudanosine. Clin Pharmacokinet. 1992 May;22(5):396-408. PubMed PMID: 1505145.
13: Kamper EF, Siafaka J, Stavridis J. Modulation of rat brain synaptosomal plasma membrane achieved by atracurium and its metabolite laudanosine. Intensive Care Med. 1998 May;24(5):519-25. PubMed PMID: 9660270.
14: Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Eur J Anaesthesiol. 2002 Jul;19(7):466-73. Review. PubMed PMID: 12113608.
15: Nigrovic V, Fox JL. Atracurium decay and the formation of laudanosine in humans. Anesthesiology. 1991 Mar;74(3):446-54. PubMed PMID: 2001023.
16: Hennis PJ, Fahey MR, Canfell PC, Shi WZ, Miller RD. Pharmacology of laudanosine in dogs. Anesthesiology. 1986 Jul;65(1):56-60. PubMed PMID: 3729058.
17: Chapple DJ, Miller AA, Ward JB, Wheatley PL. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. Br J Anaesth. 1987 Feb;59(2):218-25. PubMed PMID: 3828170.
18: Fahey MR, Canfell PC, Taboada T, Hosobuchi Y, Miller RD. Cerebrospinal fluid concentrations of laudanosine after administration of atracurium. Br J Anaesth. 1990 Jan;64(1):105-6. PubMed PMID: 2302366.
19: Tassonyi E, Fathi M, Hughes GJ, Chiodini F, Bertrand D, Muller D, Fuchs-Buder T. Cerebrospinal fluid concentrations of atracurium, laudanosine and vecuronium following clinical subarachnoid hemorrhage. Acta Anaesthesiol Scand. 2002 Nov;46(10):1236-41. PubMed PMID: 12421196.
20: Li X, Leonori D, Sheikh NS, Coldham I. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Chemistry. 2013 Jun 10;19(24):7724-30. doi: 10.1002/chem.201301096. Epub 2013 May 15. PubMed PMID: 23677770.

Explore Compound Types